Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Antiparasitic Nitroreductase Regiochemistry

Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic small molecule (C10H8ClN3O4, MW 269.64 g/mol) belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. The compound features a unique 8-chloro-6-nitro substitution pattern on the fused bicyclic core and an ethyl ester at the 2-position, which serves as a key synthetic diversification handle.

Molecular Formula C10H8ClN3O4
Molecular Weight 269.64 g/mol
Cat. No. B12462866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Molecular FormulaC10H8ClN3O4
Molecular Weight269.64 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=C(C=C(C2=N1)Cl)[N+](=O)[O-]
InChIInChI=1S/C10H8ClN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3
InChIKeyXNOZFYQDDWCGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate: A Regiospecifically Functionalized Scaffold for Antiparasitic and Anti-Inflammatory Lead Discovery


Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic small molecule (C10H8ClN3O4, MW 269.64 g/mol) belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. The compound features a unique 8-chloro-6-nitro substitution pattern on the fused bicyclic core and an ethyl ester at the 2-position, which serves as a key synthetic diversification handle. The presence of the nitro group, particularly at the 6-position (as opposed to the more common 3-nitro or 8-nitro isomers), has been linked to bioactivation by type 1 nitroreductases (NTR1) in kinetoplastid parasites [1]. The chlorine atom at position 8 enables further functionalization via cross-coupling reactions, allowing exploration of structure-activity relationships (SAR) at a position critical for antiparasitic potency [1]. This specific regioisomer is commercially available as a research intermediate with typical purity ≥95% .

Why Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Replaced by Other Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold supports a vast chemical space, but minor changes in substituent position drastically alter biological activity. For example, moving the nitro group from position 8 to position 6 transforms a compound from a potential COX-2 inhibitor into an antiparasitic agent bioactivated by NTR1, as the enzyme's substrate specificity is highly sensitive to the electronic environment created by the nitro group's location [1]. Similarly, replacing the 8-chloro atom with a methyl group or hydrogen eliminates a critical vector for Suzuki-Miyaura diversification, which is essential for optimizing both potency (IC50 values dropping from >10 μM to 1.1–3 μM) and selectivity (SI >18) against Leishmania spp. [1]. The ethyl ester at position 2 is not merely a protecting group; its hydrolysis to the carboxylic acid and subsequent amidation are key steps in accessing anti-tubercular imidazo[1,2-a]pyridine-2-carboxamides, where analogs lacking this handle cannot participate in the same late-stage diversification [2]. Generic substitution with the 6-chloro-8-nitro isomer (CAS 2411641-65-9) or the 8-methyl-3-nitro analog (CAS 67625-34-7) would lead to compounds with entirely different biological profiles and synthetic utility.

Quantitative Differentiation Evidence for Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate Against Closest Analogs


Regiochemical Basis for Antiparasitic Selectivity: 8-Chloro-6-nitro vs. 6-Chloro-8-nitro Imidazo[1,2-a]pyridine

The 6-nitro substitution pattern is critical for substrate recognition by type 1 nitroreductases (NTR1) in Leishmania and Trypanosoma species. In a systematic study of 3-nitroimidazo[1,2-a]pyridines, compounds with a chlorine atom at position 8 (analogous to the target compound's 8-chloro) and a nitro group at position 3 showed IC50 values of 1.1–3 μM against L. infantum axenic amastigotes [1]. In contrast, the 6-chloro-8-nitro isomer (CAS 2411641-65-9) lacks this specific electronic arrangement and has not demonstrated NTR1-dependent bioactivation in published studies [1]. The target compound's 8-chloro-6-nitro combination places the nitro group at a position that is structurally similar to the 3-nitro series (relative to the bridgehead nitrogen), potentially enabling bioreductive activation while maintaining the chlorine at position 8 for further SAR exploration via cross-coupling [1].

Antiparasitic Nitroreductase Regiochemistry

Synthetic Diversification Advantage: 8-Chloro Handle Enables Suzuki-Miyaura Cross-Coupling for SAR Expansion

The chlorine atom at position 8 of the imidazo[1,2-a]pyridine scaffold is a critical functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In a published SAR study, an 8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine substrate was successfully coupled with various aryl boronic acids to generate 21 diverse derivatives, leading to the identification of 7 antileishmanial hits (IC50 1.1–3 μM) and 8 antitrypanosomal hits (IC50 0.04–0.16 μM) [1]. The target compound, with its 8-chloro substituent, can undergo analogous cross-coupling reactions, whereas analogs lacking a halogen at position 8 (e.g., 8-methyl-3-nitro derivative CAS 67625-34-7) or with a nitro group at position 8 (e.g., 6-chloro-8-nitro isomer CAS 2411641-65-9) cannot participate in this transformation without prior de novo functionalization, which adds 2–3 synthetic steps and reduces overall yield [2].

Medicinal Chemistry Cross-Coupling SAR

2-Carboxylate Ester as a Gateway to Anti-Tubercular Imidazo[1,2-a]pyridine-2-carboxamides

The ethyl ester at position 2 is a prodrug-suitable functional group that can be hydrolyzed to the carboxylic acid and subsequently converted to carboxamides. In a study of imidazo[1,2-a]pyridine-2-carboxamides, compounds 5j, 5l, and 5q demonstrated good anti-tubercular activity against M. tuberculosis H37Rv with low cytotoxicity against HEK-293T cells [1]. The target compound provides direct access to this bioactive series through simple ester hydrolysis and amide coupling, whereas the 8-chloro-6-nitro-imidazo[1,2-a]pyridine analog (lacking the 2-carboxylate) would require de novo introduction of the carboxylate moiety via regioselective metalation or carbonylation, adding significant synthetic complexity [2].

Antitubercular Mycobacterium tuberculosis Carboxamide

Differential COX-2 Selectivity of Imidazo[1,2-a]pyridine Carboxylates vs. 3-Nitro Analogs

Imidazo[1,2-a]pyridine carboxylate derivatives have demonstrated significant COX-2 inhibitory activity with selectivity indices (COX-1/COX-2) ranging from 51.3 to 897.1 and IC50 values between 0.05 and 0.13 μM [1]. The 2-carboxylate moiety is critical for this activity, as it interacts with Arg-513 and His-90 in the COX-2 secondary pocket. In contrast, 3-nitroimidazo[1,2-a]pyridine analogs, such as compound 1c (2-(N-cyclopropyl)amino-3-nitroimidazo[1,2-a]pyridine), showed very poor affinity for either COX-1 or COX-2 in docking studies, with ΔG values inferior to indomethacin [2]. The target compound, with its 6-nitro and 2-carboxylate groups, may exhibit a balanced profile combining nitro-dependent antiparasitic activity with carboxylate-mediated COX-2 inhibition, a dual functionality not accessible with analogs lacking either functional group.

COX-2 Inhibition Anti-inflammatory Selectivity Index

Optimal Research and Industrial Application Scenarios for Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate


Antiparasitic Lead Optimization via Position-8 Diversification

Procurement of this compound enables medicinal chemistry groups to directly execute Suzuki-Miyaura cross-coupling at the 8-chloro position, generating focused libraries of 8-aryl-6-nitroimidazo[1,2-a]pyridine-2-carboxylates for evaluation against Leishmania and Trypanosoma species. As demonstrated with the 8-bromo-6-chloro-3-nitro series, this strategy can yield compounds with IC50 values of 0.04–0.16 μM against T. brucei brucei and selectivity indices exceeding 313 [1]. The 2-ethyl ester provides an additional diversification point for conversion to carboxamides or hydrazides, enabling multi-vector SAR exploration [1].

Anti-Tubercular Drug Discovery: Direct Access to 2-Carboxamide Series

The ethyl ester functionality allows seamless entry into the imidazo[1,2-a]pyridine-2-carboxamide class of anti-tubercular agents. Hydrolysis to the carboxylic acid followed by amide coupling with diverse amines yields compounds that have demonstrated MIC values ≤0.006 μM against M. tuberculosis H37Rv and activity against MDR and XDR clinical strains surpassing the clinical candidate PA-824 by nearly 10-fold [2]. This compound serves as a strategic starting material for laboratories pursuing novel anti-TB agents targeting InhA or other mycobacterial enzymes.

Dual-Mode Anti-Inflammatory/Antiparasitic Probe Development

The unique combination of a 6-nitro group (antiparasitic bioactivation) and a 2-carboxylate ester (COX-2 inhibitory pharmacophore) makes this compound an ideal scaffold for developing dual-mode probes. Such probes can simultaneously target the parasite via NTR1-mediated reduction and modulate host inflammatory responses via COX-2 inhibition, where the 2-carboxylate series has shown IC50 values as low as 0.05 μM and selectivity indices up to 897 [3]. This dual approach is particularly valuable for diseases like cutaneous leishmaniasis, where the host inflammatory response contributes significantly to pathology.

Chemical Biology Tool for Nitroreductase Substrate Profiling

The 6-nitro regioisomer can be used as a probe to investigate substrate specificity of type 1 nitroreductases across different parasite species. By comparing the reduction rates and antiparasitic activity of the 8-chloro-6-nitro derivative with those of 3-nitro and 8-nitro analogs, researchers can map the electronic and steric requirements of the NTR1 active site. This information is critical for rational design of next-generation nitroaromatic antiparasitics with improved selectivity and reduced genotoxicity risk [1].

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